4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, also known as 4-chloro-3-DMPB, is an organic compound belonging to the phenyl benzoic acid family. It is a white solid with a melting point of 95°C and a boiling point of 188°C. 4-chloro-3-DMPB is a widely used reagent in organic synthesis, and has been used in a variety of scientific research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Scientific Research Applications
4-Chloro-3-DMPB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as flavonoids, coumarins, and other phenolic compounds. It has also been used as a catalyst in the synthesis of polymers materials, as well as in the synthesis of pharmaceuticals and other organic compounds. Additionally, 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB has been used in the synthesis of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB is not completely understood. However, it is believed to act as a catalyst in organic synthesis reactions by forming a stable intermediate, which then acts as a nucleophile in the reaction. This intermediate can then be used to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB are not well understood. However, it is believed to be relatively non-toxic and non-irritating, and is not known to cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB in laboratory experiments include its low cost, high yield, and wide availability. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
Future research on 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB could focus on further exploring its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on its use in organic synthesis reactions, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be done on its use in the synthesis of polymers materials and OLEDs.
Synthesis Methods
4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB can be synthesized from the reaction of 4-chloro-3-methoxyphenol and benzoyl chloride in the presence of anhydrous potassium carbonate. The reaction is typically carried out in a sealed tube, and the product is filtered and washed. The yield of 4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%MPB from this reaction is typically around 95%.
properties
IUPAC Name |
4-chloro-3-(3,4-dimethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-6-4-9(8-14(13)20-2)11-7-10(15(17)18)3-5-12(11)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHYWYRYHCIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653550 |
Source
|
Record name | 6-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid | |
CAS RN |
1181596-22-4 |
Source
|
Record name | 6-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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